An In-depth Technical Guide to 2-(4-Methoxyphenyl)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-(4-Methoxyphenyl)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride, a pivotal building block in contemporary medicinal chemistry and asymmetric synthesis. This document delves into the molecule's fundamental physicochemical properties, outlines a detailed methodology for its synthesis and characterization, and explores its significant applications, particularly in the development of central nervous system (CNS) agents and as a chiral ligand in catalysis. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of the 2-Arylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its conformational rigidity and stereochemical properties make it an ideal framework for designing molecules that interact with biological targets with high specificity. When substituted at the 2-position with an aryl group, as in 2-(4-Methoxyphenyl)pyrrolidine, the resulting chiral structure becomes a valuable intermediate for a diverse range of applications.
The methoxy-substituted phenyl group, in particular, often imparts favorable pharmacokinetic properties and can engage in specific electronic interactions with biological receptors. This guide focuses on the hydrochloride salt form of this compound, which enhances its stability and aqueous solubility, making it more amenable to handling and formulation in research and development settings. The primary importance of this molecule lies in its dual utility: as a precursor to novel CNS-active compounds, leveraging its structural resemblance to known dopamine reuptake inhibitors, and as a chiral ligand for orchestrating stereoselective transformations in asymmetric synthesis.[2][3]
Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is critical for its effective application. The key identifiers and physicochemical characteristics of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride are summarized below.
Molecular Identity and Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆ClNO | [PubChem CID: 3756957 (free base)] |
| Molecular Weight | 213.70 g/mol | [MySkinRecipes] |
| CAS Number | 1049740-97-7 (Racemate) | [MySkinRecipes] |
| 1227798-75-5 ((R)-enantiomer) | ||
| 1227798-73-3 ((S)-enantiomer) | [MySkinRecipes] | |
| IUPAC Name | 2-(4-methoxyphenyl)pyrrolidine hydrochloride | [PubChem CID: 3756957 (free base)] |
| Synonyms | 2-(4-Methoxyphenyl)pyrrolidinium chloride | |
| Canonical SMILES | COC1=CC=C(C=C1)C2CCCN2.Cl | [PubChem CID: 3756957 (free base)] |
Structural Representation
The molecular structure consists of a five-membered pyrrolidine ring bonded at the C2 position to a p-methoxyphenyl group. The hydrochloride salt form involves the protonation of the secondary amine in the pyrrolidine ring.
Caption: 2D structure of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride.
Synthesis and Purification
The synthesis of 2-arylpyrrolidines can be achieved through various synthetic routes. A common and effective strategy involves the diastereoselective addition of an organometallic reagent to a chiral imine or a related precursor, followed by cyclization. Below is a representative, field-proven protocol based on established methodologies for the asymmetric synthesis of 2-substituted pyrrolidines.[3]
Proposed Synthetic Pathway
This synthesis employs a chiral sulfinyl imine as a key intermediate to control the stereochemistry of the final product. The addition of a Grignard reagent to this intermediate, followed by an intramolecular cyclization, yields the desired 2-arylpyrrolidine.
Caption: Proposed workflow for the synthesis of 2-(4-Methoxyphenyl)pyrrolidine HCl.
Detailed Experimental Protocol
Step 1: Diastereoselective Grignard Addition
-
To a solution of the chiral γ-chlorinated N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of 4-methoxyphenylmagnesium bromide (1.2 eq) in THF dropwise.
-
Maintain the reaction at -78 °C for 3 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 2: Intramolecular Cyclization and Deprotection
-
Dissolve the crude product from Step 1 in methanol.
-
Add concentrated hydrochloric acid (2.0 eq) and stir the mixture at room temperature for 4-6 hours. This step facilitates both the intramolecular cyclization to form the pyrrolidine ring and the cleavage of the N-sulfinyl protecting group.
-
Monitor the reaction by TLC until the intermediate is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
Step 3: Purification and Salt Formation
-
Dissolve the crude residue in a minimal amount of water and basify to a pH of ~10-11 with 2M NaOH.
-
Extract the free base, 2-(4-methoxyphenyl)pyrrolidine, with dichloromethane.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the purified free base.
-
Dissolve the purified free base in anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(4-Methoxyphenyl)pyrrolidine hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for the characterization of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group (typically in the range of δ 6.8-7.3 ppm), a singlet for the methoxy protons (around δ 3.8 ppm), and a series of multiplets for the pyrrolidine ring protons. The proton on the chiral center (C2) will appear as a multiplet, coupled to the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the methoxy group resonating at a characteristic downfield shift (around δ 158-160 ppm). The methoxy carbon will appear around δ 55 ppm. The carbons of the pyrrolidine ring will resonate in the aliphatic region, with the C2 carbon appearing at a distinct chemical shift due to its attachment to the aromatic ring.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show the molecular ion peak for the free base [M+H]⁺ at an m/z corresponding to the mass of C₁₁H₁₅NO plus a proton (approx. 178.12). The fragmentation pattern would likely involve cleavage of the bond between the pyrrolidine ring and the phenyl group, as well as fragmentation of the pyrrolidine ring itself.
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt is characterized by a broad absorption band in the region of 2400-2800 cm⁻¹, which is indicative of the N-H⁺ stretch of a secondary ammonium salt. Other expected peaks include C-H stretching vibrations for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1610 and 1510 cm⁻¹), and a strong C-O stretching band for the methoxy group (around 1250 cm⁻¹).[4]
Applications in Research and Development
The unique structural features of 2-(4-Methoxyphenyl)pyrrolidine hydrochloride make it a valuable tool in two major areas of chemical research.
Intermediate for Central Nervous System (CNS) Agents
The structural similarity of 2-arylpyrrolidines to known psychostimulants and nootropics makes them attractive starting points for the synthesis of novel CNS agents.[3] Specifically, this scaffold is explored for its potential as a dopamine reuptake inhibitor (DRI). DRIs block the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine and enhanced dopaminergic neurotransmission.[5] This mechanism is relevant for the treatment of conditions such as ADHD and narcolepsy.[5]
Caption: Role of derived agents in blocking dopamine reuptake.
Chiral Ligand in Asymmetric Catalysis
The chiral nature of 2-(4-Methoxyphenyl)pyrrolidine, especially in its enantiomerically pure forms, makes it an excellent precursor for the synthesis of chiral ligands and organocatalysts.[2] These catalysts are employed to control the stereochemical outcome of chemical reactions, which is of paramount importance in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Pyrrolidine-based catalysts are particularly effective in a range of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions.[6]
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is non-negotiable. The following guidelines are based on data for the free base and structurally related compounds.
Hazard Identification
Based on GHS classifications for the free base, 2-(4-methoxyphenyl)pyrrolidine, the compound should be handled with care.[7]
-
Acute Toxicity, Oral: May be harmful if swallowed.[7]
-
Skin Corrosion/Irritation: Causes skin irritation.[7]
-
Eye Damage/Irritation: Causes serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation.[7]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
PPE: Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.
Storage
-
Store in a tightly sealed container in a cool, dry place.[3]
-
Recommended storage temperature is between 2-8°C.[3]
-
For the (S)-enantiomer, storage that avoids light is also recommended.[2]
Conclusion
2-(4-Methoxyphenyl)pyrrolidine hydrochloride is a compound of significant strategic importance in modern organic and medicinal chemistry. Its well-defined structure, coupled with its chirality, provides a versatile platform for the synthesis of complex molecules. This guide has provided a detailed overview of its properties, a robust protocol for its synthesis, and an exploration of its key applications as a precursor to CNS agents and in the field of asymmetric catalysis. Adherence to the outlined characterization and safety protocols will ensure the effective and safe utilization of this valuable chemical intermediate in a research and development setting.
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